molecular formula C14H15N3O B3279374 3-(3-Amino-4-methylphenyl)-1-phenylurea CAS No. 691897-50-4

3-(3-Amino-4-methylphenyl)-1-phenylurea

Cat. No. B3279374
CAS RN: 691897-50-4
M. Wt: 241.29 g/mol
InChI Key: LUIRBDMOQGRIKJ-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .


Synthesis Analysis

A continuous flow microreactor system was developed to synthesize this compound . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .


Chemical Reactions Analysis

The compound reacts with strong oxidizing agents . It may be sensitive to prolonged exposure to air .

Scientific Research Applications

Environmental Transformation and Reactivity Phenylurea herbicides, sharing structural similarities with 3-(3-Amino-4-methylphenyl)-1-phenylurea, have been examined for their transformation potential during water treatment processes. Studies have shown that phenylurea compounds react with aqueous chlorine, a common disinfectant in drinking water treatment, under various pH conditions. These reactions are influenced by the substitution at the amino-N and result in chlorination at both N atoms and the aromatic group of the phenylurea. This suggests that similar compounds could undergo transformation in water treatment systems, impacting their environmental fate and behavior (Chusaksri et al., 2012).

Herbicidal Activity and Environmental Degradation Research on the degradation and environmental behavior of phenylurea herbicides, such as isoproturon, provides insight into the ecological impact of these compounds. A Sphingomonas sp. capable of mineralizing the phenylurea herbicide isoproturon was isolated, highlighting the potential for biodegradation pathways in agricultural soils. This bacterial strain can utilize isoproturon as a carbon, nitrogen, and energy source, demonstrating the microbial capacity to break down phenylurea compounds in the environment (Sørensen et al., 2001).

Chemical Synthesis and Characterization Phenylurea compounds have been the subject of various chemical synthesis studies, exploring their reactivity and potential for forming new chemical entities. For example, novel amino acid derivatives were synthesized from reactions involving phenylurea compounds, showcasing the versatility of phenylureas in chemical synthesis and their potential applications in creating biologically active molecules (El-Sakka et al., 2014).

Advanced Materials and Corrosion Inhibition The study of α-aminophosphonates derived from phenylurea compounds for their corrosion inhibition properties on mild steel in hydrochloric acid reveals the application of phenylurea derivatives in industrial processes. These compounds showed promising results as corrosion inhibitors, suggesting potential industrial applications in materials science and engineering (Gupta et al., 2017).

Safety and Hazards

The compound is a local irritant . When heated to decomposition, it emits toxic fumes . It’s recommended to wear protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions for this compound could involve optimizing the synthesis process and exploring its potential applications in medicinal chemistry .

properties

IUPAC Name

1-(3-amino-4-methylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIRBDMOQGRIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-4-methylphenyl)-1-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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